![molecular formula C7H15NO2S B13696072 (S)-3-[(Ethylsulfonyl)methyl]pyrrolidine](/img/structure/B13696072.png)
(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidine is a heterocyclic amine that serves as a building block in pharmaceutical and fine chemical manufacturing . The compound’s unique structure, featuring an ethylsulfonyl group, makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[(Ethylsulfonyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with ethylsulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the sulfur atom of ethylsulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microchannel reactors under controlled conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrrolidine derivatives .
Scientific Research Applications
(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (S)-3-[(Ethylsulfonyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and specificity in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure without the ethylsulfonyl group, used as a base in organic synthesis.
N-Methylpyrrolidine: A methylated derivative used as an intermediate in pharmaceutical synthesis.
Pyrrolidinium-based Ionic Liquid Crystals: Compounds with similar pyrrolidine rings but different functional groups, used in electrochemical applications
Uniqueness
(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine stands out due to its chiral nature and the presence of the ethylsulfonyl group, which imparts unique reactivity and binding properties. This makes it particularly valuable in asymmetric synthesis and as a ligand in catalytic processes .
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
3-(ethylsulfonylmethyl)pyrrolidine |
InChI |
InChI=1S/C7H15NO2S/c1-2-11(9,10)6-7-3-4-8-5-7/h7-8H,2-6H2,1H3 |
InChI Key |
QXFKFIXMFKJBJX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13695993.png)
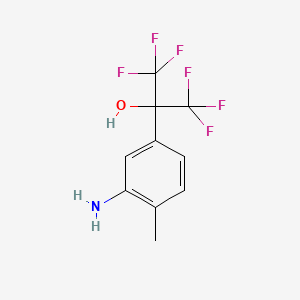
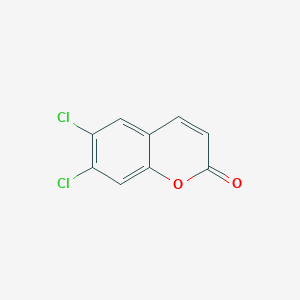
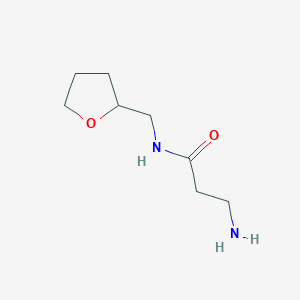
![7-bromo-11-oxapentacyclo[10.7.1.12,6.016,20.010,21]henicosa-1(19),2(21),3,5,7,9,12,14,16(20),17-decaene](/img/structure/B13696020.png)

![O-[(3-Fluoro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13696035.png)
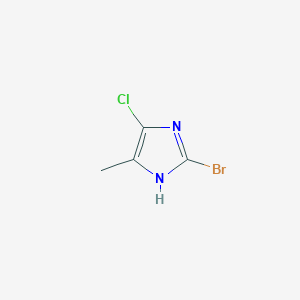
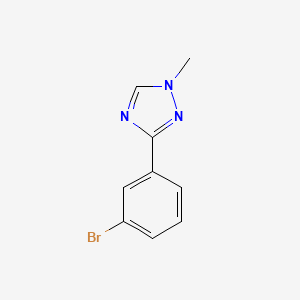
![4-(4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-11-yl)pyridin-2-amine](/img/structure/B13696056.png)
![Methyl (S)-5-Boc-4-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13696057.png)

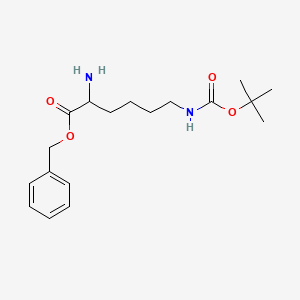
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B13696080.png)
